Hypoxanthine, 9-(m-tolyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73941-32-9 |
|---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
9-(3-methylphenyl)-1H-purin-6-one |
InChI |
InChI=1S/C12H10N4O/c1-8-3-2-4-9(5-8)16-7-15-10-11(16)13-6-14-12(10)17/h2-7H,1H3,(H,13,14,17) |
InChI Key |
IILOZGWKBUXFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
Synthetic Methodologies for Hypoxanthine, 9 M Tolyl and Structural Analogues
Strategies for Regioselective Functionalization of the Purine (B94841) Nucleus at N9
The functionalization of the purine ring system presents a significant challenge due to the presence of multiple reactive nitrogen atoms (N1, N3, N7, and N9). Achieving regioselectivity, particularly at the N9 position, is crucial for the synthesis of biologically active molecules. The N9 position of the purine nucleus is often the most nucleophilic and sterically accessible site for electrophilic attack and metal-catalyzed cross-coupling reactions, although mixtures of isomers (N7 and N9) are common without careful control of reaction conditions. Current time information in Bangalore, IN.
Several strategies have been developed to ensure the selective N9-arylation of purines:
Copper-Mediated N-Arylation: This is one of the most prevalent and effective methods. The Chan-Lam coupling reaction, which utilizes arylboronic acids in the presence of a copper(II) catalyst such as copper(II) acetate (B1210297), is widely employed. google.comthieme-connect.com The reaction typically proceeds with high regioselectivity for the N9 position, even in the presence of other nucleophilic sites like the 2-amino group. thieme-connect.comrsc.org The choice of ligand, base, and solvent is critical for optimizing both yield and selectivity. chem-soc.si
Palladium-Catalyzed N-Arylation: While copper is more common for N-arylation, palladium catalysts are also used, particularly in C-H activation strategies. However, for direct N-arylation of N-H bonds, copper-based systems are generally preferred.
Metal-Free Arylation: Alternative methods that avoid transition metals have been developed. These include visible light-induced oxidative coupling reactions, which can form a C(sp²)–N bond between arenes and the N9–H of purines in a highly atom-economical manner. researchgate.net Another approach involves nucleophilic aromatic substitution (SNAr) using highly activated aryl halides, often under solvent-free conditions or in polar aprotic solvents like DMSO with a suitable base. scispace.com
Steric and Electronic Control: The inherent properties of the purine substrate can direct arylation. Steric hindrance around the N7 position, for instance by a substituent at the C6 position, can favor N9 substitution. rsc.org Conversely, in the absence of significant steric hindrance, the electronic nature of substituents on the purine ring can influence the relative nucleophilicity of the N7 and N9 atoms. researchgate.net
Synthetic Pathways for Hypoxanthine (B114508), 9-(m-tolyl)-
The synthesis of Hypoxanthine, 9-(m-tolyl)-, with the molecular formula C₁₂H₁₀N₄O, involves the creation of a carbon-nitrogen bond between the N9 atom of the hypoxanthine core and the C1 atom of a meta-tolyl group. nih.govnih.gov The most direct and modern approach is the copper-catalyzed N-arylation of hypoxanthine itself.
Precursor Selection and Reaction Conditions for N9-Arylation
The successful synthesis relies on the appropriate choice of starting materials and reaction environment.
Purine Precursor: Hypoxanthine can be used directly. Alternatively, a precursor such as 6-chloropurine (B14466) can be employed, with the 6-chloro group being subsequently hydrolyzed to the 6-oxo function of hypoxanthine. researchgate.net Direct arylation of hypoxanthine has been reported as an efficient method. rsc.org
Arylating Agent: The meta-tolyl group is typically introduced using m-tolylboronic acid, which is a stable and commercially available reagent for copper-mediated cross-coupling reactions. thieme-connect.comchem-soc.si Alternatively, m-iodotoluene or m-bromotoluene could be used as the aryl halide precursor. rsc.org
Reaction Conditions: A typical protocol involves the coupling of hypoxanthine with m-tolylboronic acid. The reaction is catalyzed by a copper(I) or copper(II) source, with copper(II) acetate being a common choice. thieme-connect.com The addition of a ligand, such as 1,10-phenanthroline (B135089) or one of its derivatives, is often necessary to stabilize the copper catalyst and facilitate the reaction. rsc.orgresearchgate.net A base is required to deprotonate the purine N-H bond; inorganic bases like potassium carbonate or cesium carbonate are frequently used. scispace.com The reaction is generally performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or in an alcohol/water mixture at room temperature or with heating. rsc.orgresearchgate.net
The table below outlines a representative set of reactants and conditions for the synthesis.
| Component | Example | Role | Reference |
| Purine Source | Hypoxanthine | Heterocyclic core | rsc.orgashp.org |
| Arylating Agent | m-Tolylboronic Acid | Source of the m-tolyl group | thieme-connect.comchem-soc.si |
| Catalyst | Copper(II) Acetate (Cu(OAc)₂) | Facilitates C-N bond formation | thieme-connect.com |
| Ligand | 1,10-Phenanthroline | Stabilizes catalyst, enhances reactivity | rsc.orgresearchgate.net |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates purine N-H | rsc.org |
| Solvent | DMF or EtOH/H₂O | Reaction medium | rsc.orgresearchgate.net |
Optimization of Synthetic Protocols and Isolation Techniques
To maximize the yield and purity of Hypoxanthine, 9-(m-tolyl)-, optimization of the synthetic protocol is essential. Key parameters for optimization include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature and duration. chem-soc.si For instance, screening various substituted phenanthroline ligands can significantly improve reaction yields. rsc.org The ratio of reactants, particularly the excess of the arylboronic acid, may also be adjusted to drive the reaction to completion. thieme-connect.com
Upon completion of the reaction, a standard workup procedure is employed. This typically involves removing the solvent under reduced pressure, followed by an extractive workup. The residue is often taken up in an organic solvent like ethyl acetate and washed with water or brine to remove the inorganic base and other water-soluble byproducts. researchgate.net Final purification is almost always achieved through column chromatography on silica (B1680970) gel, using a gradient of a polar solvent (like methanol) in a less polar solvent (like dichloromethane (B109758) or chloroform) to isolate the desired N9-arylated product from any unreacted starting material and potential N7-arylated isomers.
Preparation of Diverse m-Tolyl-Substituted Hypoxanthine Analogues
The synthetic methodologies used for Hypoxanthine, 9-(m-tolyl)- can be extended to prepare a diverse library of analogues. This allows for systematic exploration of structure-activity relationships by modifying either the tolyl group or the purine ring.
Design and Synthesis of Derivatives with Variations on the m-Tolyl Moiety
The design of analogues with variations on the m-tolyl moiety involves introducing additional substituents onto the aromatic ring. This is most readily achieved by using appropriately substituted m-tolylboronic acids in the copper-catalyzed N-arylation reaction. By selecting precursors with different electronic (e.g., -NO₂, -Cl, -OCH₃) or steric properties, a wide range of derivatives can be synthesized.
The following table illustrates the design of such analogues by pairing various substituted arylboronic acids with the hypoxanthine core.
| Arylboronic Acid Precursor | Resulting Hypoxanthine Analogue | Substituent Property |
| 4-Fluoro-3-methylphenylboronic acid | 9-(4-Fluoro-3-methylphenyl)hypoxanthine | Electron-withdrawing |
| 4-Methoxy-3-methylphenylboronic acid | 9-(4-Methoxy-3-methylphenyl)hypoxanthine | Electron-donating |
| 3-Methyl-4-nitrophenylboronic acid | 9-(3-Methyl-4-nitrophenyl)hypoxanthine | Strongly electron-withdrawing |
| 2-Chloro-5-methylphenylboronic acid | 9-(2-Chloro-5-methylphenyl)hypoxanthine | Electron-withdrawing, Sterically hindered |
Exploration of Substituent Effects on the Purine Ring System
The introduction of substituents on the N9-aryl ring can significantly modulate the electronic properties of the purine system, which in turn affects its chemical reactivity and biological interactions. walisongo.ac.id The electronic nature of the substituent on the tolyl ring—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—influences the electron density of the purine heterocycle.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halides (-Cl, -F) on the tolyl ring decrease the electron density on the purine core. This can make the purine ring more susceptible to nucleophilic attack and can alter the pKa of the remaining N-H protons.
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or additional alkyl groups increase the electron density on the purine core, potentially enhancing its nucleophilicity and affecting its hydrogen bonding capabilities.
These electronic effects can be quantified using parameters such as Hammett constants (σ) in quantitative structure-activity relationship (QSAR) studies to correlate chemical structure with biological activity. The modification of the electronic environment of the purine ring can impact its ability to interact with biological targets like enzymes or receptors. researchgate.netwalisongo.ac.id
The table below summarizes the expected electronic influence of various substituents on the m-tolyl moiety.
| Substituent on Tolyl Ring | Type | Expected Effect on Purine Ring Electron Density |
| -NO₂ | Electron-Withdrawing (EWG) | Decrease |
| -CN | Electron-Withdrawing (EWG) | Decrease |
| -Cl, -F | Electron-Withdrawing (EWG) | Decrease |
| -H | Neutral | Baseline |
| -CH₃ | Electron-Donating (EDG) | Increase |
| -OCH₃ | Electron-Donating (EDG) | Increase |
| -NH₂ | Electron-Donating (EDG) | Increase |
Scientific Data on "Hypoxanthine, 9-(m-tolyl)-" as an Enzyme Inhibitor Remains Elusive
Despite a thorough review of available scientific literature, specific experimental data on the chemical compound Hypoxanthine, 9-(m-tolyl)- regarding its interaction with the enzymes Xanthine (B1682287) Oxidoreductase (XOR) and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) is not available in published research. Consequently, an article detailing its inhibitory potency, enzyme kinetics, and comparative analysis as requested cannot be generated at this time.
The investigation into the inhibitory effects of various chemical compounds on XOR and HGPRT is an active area of research. XOR is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. mdpi.comnih.govrsc.org Its inhibition is a critical strategy for managing hyperuricemia and gout. nih.gov Similarly, HGPRT is a crucial enzyme in the purine salvage pathway, which is essential for the survival of various organisms, including parasitic protozoa like Plasmodium falciparum and Trypanosoma brucei. oup.commalariaworld.orgnih.gov As these parasites often lack the de novo purine synthesis pathway, they rely on salvaging purines from their hosts, making HGPRT an attractive drug target. oup.commalariaworld.orgnih.gov
The scientific community has explored a wide range of purine analogs and other heterocyclic compounds as potential inhibitors for both enzymes. Structure-activity relationship (SAR) studies aim to understand how different chemical modifications influence a compound's inhibitory activity. nih.govnih.gov For instance, substitutions at the N9 position of the purine ring, as seen in "Hypoxanthine, 9-(m-tolyl)-," are a common strategy in the design of enzyme inhibitors. However, without specific studies on the m-tolyl variant, its effects remain speculative.
While general information on the inhibition of XOR and HGPRT by various classes of compounds is abundant, the specific data required to populate the requested article outline for "Hypoxanthine, 9-(m-tolyl)-" — including in vitro enzymatic assay results (IC50 values), kinetic characterization (Ki values, mechanism of inhibition), and comparative analyses against known modulators — is absent from the reviewed literature. Research on HGPRT inhibitors, particularly for parasitic diseases, has identified numerous potent compounds, but "Hypoxanthine, 9-(m-tolyl)-" is not among those characterized in the available scientific papers. nih.govresearchgate.netplos.org
Therefore, until specific research is conducted and published on "Hypoxanthine, 9-(m-tolyl)-" and its interactions with XOR and HGPRT, a detailed and scientifically accurate article as per the provided outline cannot be constructed.
Enzymatic and Molecular Target Interaction Studies of Hypoxanthine, 9 M Tolyl
Assessment of Interactions with Other Purine-Metabolizing Enzymes
Beyond HGPRT, a comprehensive understanding of a purine (B94841) analog's biological activity requires assessing its interactions with other key enzymes in purine metabolism. mdpi.comresearchgate.net This is crucial for determining the compound's selectivity and potential off-target effects. Key enzymes in this pathway include:
Xanthine (B1682287) Oxidase (XO): This enzyme catalyzes the oxidation of hypoxanthine (B114508) to xanthine, and then to uric acid. researchgate.net Inhibition of XO is a therapeutic strategy for conditions like gout.
Purine Nucleoside Phosphorylase (PNP): PNP reversibly converts purine nucleosides (like inosine (B1671953) and guanosine) to their respective bases (hypoxanthine and guanine). nih.gov
Adenosine (B11128) Deaminase (ADA): This enzyme catalyzes the deamination of adenosine to inosine. nih.gov
5'-Nucleotidases (5'-NT): These enzymes dephosphorylate nucleotides to produce nucleosides. mdpi.com
The evaluation of Hypoxanthine, 9-(m-tolyl)- would involve in vitro assays with each of these enzymes to determine if it acts as an inhibitor or a substrate. Such studies are vital as interactions with these enzymes could lead to various metabolic consequences. For example, inhibition of xanthine oxidase could lead to an accumulation of hypoxanthine and xanthine.
The findings from these assessments would ideally be compiled into a selectivity profile, as shown in the hypothetical table below.
Table 2: Hypothetical Selectivity Profile of a Purine Analog (Note: This table is hypothetical and does not represent actual data for Hypoxanthine, 9-(m-tolyl)-)
| Enzyme | Interaction Type (Inhibition/Substrate) | Potency (e.g., Kᵢ or IC₅₀) |
|---|---|---|
| Xanthine Oxidase | Inhibition | Moderate |
| Purine Nucleoside Phosphorylase | No significant interaction | N/A |
| Adenosine Deaminase | No significant interaction | N/A |
A thorough investigation into the enzymatic interactions of Hypoxanthine, 9-(m-tolyl)- would be necessary to ascertain its potential as a therapeutic agent and to understand its broader pharmacological profile.
Structure Activity Relationship Sar and Molecular Design Strategies
Elucidation of Structure-Activity Relationships (SAR) for Hypoxanthine (B114508), 9-(m-tolyl)- Derivatives in Enzymatic Inhibitionresearchgate.netresearchgate.net
The development of derivatives based on the Hypoxanthine, 9-(m-tolyl)- scaffold has been a subject of significant research, particularly in the context of enzymatic inhibition. Studies focusing on enzymes like xanthine (B1682287) oxidase (XO) have been instrumental in defining the structural requirements for potent inhibitory activity. Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. researchgate.net The investigation into various analogues has led to a comprehensive understanding of how different parts of the molecule contribute to its biological function.
A notable example comes from research on pyrazolo[1,5-a]pyrimidin-7-one derivatives, which are analogues of hypoxanthine. In these studies, the 3-(m-tolyl)pyrazolo[1,5-a]pyrimidin-7-one analogue was identified as a highly potent inhibitor of xanthine oxidase, demonstrating the significance of the m-tolyl group in achieving high efficacy. researchgate.netresearchgate.net The systematic modification of this core structure has allowed researchers to establish clear structure-activity relationships, guiding the design of more effective inhibitors. researchgate.net
Role of the m-Tolyl Moiety in Binding Affinity and Efficacyresearchgate.netresearchgate.net
The m-tolyl moiety plays a crucial role in the binding affinity and efficacy of these hypoxanthine derivatives. Its specific orientation and electronic properties are key determinants of interaction with the target enzyme's active site. The methyl group at the meta position of the phenyl ring influences the molecule's conformation and its ability to fit into hydrophobic pockets within the enzyme.
Impact of Structural Modifications on the Tolyl Ring on Biological Activity
The biological activity of 9-arylhypoxanthine derivatives is highly sensitive to structural modifications on the tolyl ring. Altering the position of the methyl group or introducing different substituents can dramatically change the inhibitory potency.
Research on xanthine oxidase inhibitors has shown that modifications to the phenyl ring attached to the core scaffold significantly impact activity. For example, in a series of 1-phenylpyrazoles, a 3-nitro derivative exhibited the most potent XO inhibitory activity, being an order of magnitude more potent than the reference drug allopurinol. researchgate.net Similarly, for pyrazolo[1,5-a]pyrimidin-7-one analogues, a 5-(p-Chlorophenyl) derivative showed strong inhibitory potential. researchgate.netresearchgate.net These findings suggest that the electronic properties of the substituent on the phenyl ring are critical. The presence of electron-withdrawing groups can enhance the inhibitory activity, potentially by modulating the electronic distribution of the entire molecule and strengthening interactions with the enzyme's active site. researchgate.net Conversely, the introduction of electron-donating groups has been shown to reduce the inhibitory potential in some series. researchgate.net
The following table summarizes the impact of substitutions on the aryl ring on the inhibitory activity of pyrazolo[1,5-a]pyrimidin-7-one analogues against xanthine oxidase.
| Compound/Analogue | Aryl Moiety | ID50 (µM) |
| 46 | 3-phenyl | 0.40 |
| 47 | 3-(m-tolyl) | 0.06 |
| 63 | 5-(p-Chlorophenyl) | 0.21 |
| 64 | 5-nitrophenyl | 0.23 |
Data sourced from multiple studies. researchgate.netresearchgate.net
Influence of Hypoxanthine Core Substitutions and Tautomeric Forms
Modifications to the hypoxanthine core itself, as well as the consideration of its different tautomeric forms, are crucial for understanding and optimizing biological activity. The purine ring system offers multiple sites for substitution, and its tautomeric equilibrium can influence the hydrogen bonding patterns with the target enzyme.
Studies on 7-deazahypoxanthine (B613787) derivatives, where the nitrogen at position 7 is replaced by a carbon, have provided valuable insights. In a series of rigidin-inspired 7-deazahypoxanthines, substitutions on the C7 and/or C8 phenyl groups were explored. It was found that adding a glycol ether at the 4'-position of the C8 aryl ring retained antiproliferative activity against HeLa cells while significantly improving aqueous solubility. nih.gov This demonstrates that modifications distal to the core can have profound effects on the compound's properties and efficacy.
The tautomeric forms of the hypoxanthine ring are critical for its function, as they determine the arrangement of hydrogen bond donors and acceptors. These interactions are fundamental for the specific recognition and binding of the inhibitor within the enzyme's active site. The ability of hypoxanthine to form different base pairs is dependent on its tautomeric state. nih.gov While direct studies on the tautomeric influence of 9-(m-tolyl)hypoxanthine are limited, the general principles of purine chemistry suggest that the predominant tautomer under physiological conditions will dictate the primary binding mode.
Rational Design Principles for Optimized Hypoxanthine Analogues
The rational design of more potent and selective hypoxanthine analogues relies on both ligand-based and structure-based computational methods. These approaches leverage existing SAR data and detailed knowledge of the target enzyme's structure to guide the synthesis of optimized compounds.
Ligand-Based Pharmacophore Modeling and Virtual Screening
Ligand-based pharmacophore modeling is a powerful technique used when the 3D structure of the target enzyme is unknown or when researchers want to identify novel scaffolds with similar biological activity. This method involves identifying the common chemical features—such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings—that are essential for the biological activity of a set of known active compounds. mdpi.com
A pharmacophore model can be generated from a training set of structurally diverse inhibitors. biointerfaceresearch.com This model then serves as a 3D query to screen large virtual databases of chemical compounds. biointerfaceresearch.comnih.gov The goal is to identify new molecules that match the pharmacophoric features and are therefore likely to be active. mdpi.com For hypoxanthine analogues, a pharmacophore model would typically include features representing the hydrogen bonding capacity of the purine core and the hydrophobic nature of the m-tolyl group. This approach has been successfully used to identify novel inhibitors for various targets, including kinases and other enzymes. nih.govnih.gov By applying this method, researchers can move beyond simple isosteres and discover entirely new chemical classes of inhibitors. researchgate.net
Structure-Based Drug Design Utilizing Enzyme Active Site Informationnih.govuni.lu
When the three-dimensional structure of the target enzyme is available, structure-based drug design becomes a primary strategy for inhibitor optimization. This approach uses detailed information about the enzyme's active site to design molecules that can bind with high affinity and selectivity. nih.gov
Molecular docking is a key technique in structure-based design. It predicts the preferred orientation and binding affinity of a ligand when bound to a target protein. researchgate.net For instance, docking studies of xanthine oxidase inhibitors have revealed key interactions within the active site. It has been shown that the phenyl ring of some inhibitors is involved in π-π stacking interactions with phenylalanine residues, such as Phe914 and Phe1009, and van der Waals interactions with other residues like Leu648. researchgate.net
By visualizing how a molecule like Hypoxanthine, 9-(m-tolyl)- fits into the active site, medicinal chemists can make rational modifications to improve its binding. For example, if a specific pocket in the active site is unoccupied, a substituent can be added to the inhibitor to fill that space and form additional favorable interactions. drugdesign.org This iterative process of design, synthesis, and testing, guided by structural insights, has proven to be highly effective in developing potent and specific enzyme inhibitors. nih.gov
The following table presents predicted collision cross-section (CCS) data for Hypoxanthine, 9-(m-tolyl)-, which can be useful in computational modeling and experimental analysis.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 227.09274 | 149.0 |
| [M+Na]+ | 249.07468 | 161.6 |
| [M-H]- | 225.07818 | 151.4 |
| [M+NH4]+ | 244.11928 | 164.2 |
| [M+K]+ | 265.04862 | 155.4 |
Data sourced from PubChemLite. uni.lu
Computational Chemistry and Advanced Molecular Modeling Investigations
Quantum Mechanical Calculations for Electronic Structure and Reactivity Analysis
There are no specific quantum mechanical studies published for Hypoxanthine (B114508), 9-(m-tolyl)-. Consequently, data regarding its calculated electronic structure, orbital energies (such as HOMO and LUMO), electrostatic potential maps, or theoretical reactivity descriptors are not available. While computational studies exist for related purine (B94841) analogs like 9-methylhypoxanthine, which explore electronic structure and photodynamical behaviors, these findings cannot be directly extrapolated to the m-tolyl substituted derivative. nih.gov
Molecular Docking Simulations for Ligand-Enzyme Binding Mode Prediction
No molecular docking simulations have been specifically reported for Hypoxanthine, 9-(m-tolyl)- with any protein targets in the scientific literature. Docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.trnih.gov The absence of such studies means there are no predicted binding modes, interaction energies, or key residue interactions for this compound.
Docking Studies with Xanthine (B1682287) Oxidoreductase
A search of the literature yielded no molecular docking studies investigating the binding of Hypoxanthine, 9-(m-tolyl)- to Xanthine Oxidoreductase (XOR). XOR is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. wisconsin.edu While many studies have docked other inhibitors and substrates into the active site of XOR, this specific compound has not been evaluated. wisconsin.edumdpi.com
Docking Studies with Hypoxanthine-Guanine Phosphoribosyltransferase
There are no published molecular docking simulations of Hypoxanthine, 9-(m-tolyl)- with Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). HGPRT is a key enzyme in the purine salvage pathway. The lack of docking studies means its potential interactions within the HGPRT active site have not been computationally explored.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
No molecular dynamics (MD) simulation studies for Hypoxanthine, 9-(m-tolyl)- have been published. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into conformational flexibility and the stability of ligand-protein complexes. nih.gov Without such studies, information on the conformational preferences of Hypoxanthine, 9-(m-tolyl)- in solution or its binding stability within a protein active site remains unknown.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency
A review of the literature indicates that no Quantitative Structure-Activity Relationship (QSAR) models have been developed that include Hypoxanthine, 9-(m-tolyl)-. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov The absence of this compound in any QSAR training or test set means its biological potency has not been predicted through this method.
Theoretical Analysis of Molecular Interactions and Binding Energies
There are no published theoretical analyses detailing the specific molecular interactions or calculated binding energies for Hypoxanthine, 9-(m-tolyl)- with any biological target. Methods such as MM/PBSA or MM/GBSA, which are used to estimate binding free energies, have not been applied to this compound in the available literature. nih.govresearchgate.net Therefore, no data exists on the predicted affinity or the energetic contributions of different interaction types (e.g., hydrogen bonding, hydrophobic, electrostatic) for this molecule.
Pre Clinical Biological Activity and Efficacy in Controlled Systems
In Vitro Cellular Assays for Biological Responses
In vitro cellular assays are fundamental in early-stage drug discovery to determine the biological effects of a compound on cells grown in a controlled laboratory setting. These assays can reveal a compound's potential therapeutic activity and its mechanism of action.
Antiproliferative Activity against Select Cell Lines (e.g., Parasitic, Mammalian)
To assess the potential of a compound to inhibit cell growth, its antiproliferative activity is tested against a panel of cell lines. This typically includes parasitic protozoa, such as those responsible for malaria or leishmaniasis, and various mammalian cancer cell lines to evaluate its anti-cancer potential. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of the compound required to inhibit cell proliferation by 50%.
Table 1: Hypothetical Antiproliferative Activity of Hypoxanthine (B114508), 9-(m-tolyl)- No experimental data is available for Hypoxanthine, 9-(m-tolyl)-. The following table is for illustrative purposes only.
| Cell Line | Organism | Type | IC50 (µM) |
|---|---|---|---|
| Plasmodium falciparum | Protozoan Parasite | Malaria | Not Available |
| Leishmania donovani | Protozoan Parasite | Leishmaniasis | Not Available |
| MCF-7 | Homo sapiens | Breast Cancer | Not Available |
| HCT116 | Homo sapiens | Colon Cancer | Not Available |
| A549 | Homo sapiens | Lung Cancer | Not Available |
Cell-Based Validation of Enzyme Inhibition and Pathway Modulation
Once a compound shows promising antiproliferative activity, further cell-based assays are conducted to understand its mechanism of action. These experiments aim to validate whether the compound inhibits specific enzymes or modulates cellular pathways that are critical for cell survival and proliferation. For instance, many purine (B94841) analogs are known to target enzymes involved in nucleotide metabolism.
Evaluation of Compound Permeability and Cellular Uptake Mechanisms
A compound's ability to cross cell membranes is crucial for its therapeutic efficacy. In vitro models, such as the Caco-2 cell permeability assay, are used to predict the intestinal absorption of orally administered drugs. These assays measure the rate at which a compound moves across a monolayer of intestinal epithelial cells. Understanding the mechanisms of cellular uptake, whether through passive diffusion or active transport, is also vital for optimizing drug delivery.
In Vivo Efficacy Studies in Non-Human Animal Models
Following promising in vitro results, the efficacy of a compound is evaluated in living organisms. These in vivo studies in non-human animal models are essential to understand how the compound behaves in a complex biological system and to assess its potential as a therapeutic agent for specific diseases.
Assessment of Efficacy in Relevant Disease Models (e.g., Protozoal Infections)
To evaluate the efficacy of a compound against infectious diseases, relevant animal models are used. For example, in the case of protozoal infections, mice infected with the specific parasite would be treated with the compound. The effectiveness of the treatment is then assessed by measuring the reduction in parasite load or the survival rate of the infected animals.
Biomarker Monitoring in Animal Models Correlating with Pharmacological Effects
During in vivo studies, various biomarkers can be monitored to understand the pharmacological effects of the compound. These biomarkers can be specific molecules in the blood or tissues that indicate the compound is interacting with its intended target and producing the desired biological response. This helps to establish a relationship between the dose of the compound, its concentration in the body, and its therapeutic effect.
Metabolism and Biotransformation Studies in Pre Clinical Models
Identification of Metabolic Pathways for Hypoxanthine (B114508), 9-(m-tolyl)-
No information is available in the public domain regarding the metabolic pathways of Hypoxanthine, 9-(m-tolyl)-. While the metabolism of the parent compound, hypoxanthine, is well-documented, involving conversion to xanthine (B1682287) and subsequently uric acid by the enzyme xanthine oxidase, it cannot be assumed that the 9-(m-tolyl)- substitution follows the same fate without specific experimental evidence. The presence of the m-tolyl group introduces a site for potential aromatic hydroxylation, benzylic oxidation of the methyl group, or other phase I and phase II metabolic reactions that are not characteristic of unsubstituted hypoxanthine.
Characterization of Metabolites Formed via Oxidative and Conjugative Processes
There are no published studies that have identified or characterized any metabolites of Hypoxanthine, 9-(m-tolyl)-. Consequently, no data exists on metabolites formed through oxidative processes (such as those mediated by cytochrome P450 enzymes) or conjugative processes (such as glucuronidation or sulfation).
Comparative Metabolic Profiles Across Diverse Non-Human Species
Without any foundational studies on the metabolism of Hypoxanthine, 9-(m-tolyl)-, no comparative metabolic profiles across different pre-clinical species (e.g., rats, mice, dogs, monkeys) have been established. Such studies are crucial in drug development to understand species-specific differences in metabolism and to select appropriate animal models for further toxicological and pharmacological testing.
Enzyme Systems Involved in the Metabolism of Hypoxanthine, 9-(m-tolyl)-
The specific enzyme systems, such as particular cytochrome P450 (CYP) isozymes, UDP-glucuronosyltransferases (UGTs), or sulfotransferases (SULTs), responsible for the metabolism of Hypoxanthine, 9-(m-tolyl)- have not been identified. Research in this area would be necessary to predict potential drug-drug interactions and to understand the mechanisms of clearance for this compound.
Advanced Analytical Methodologies for Research Applications
Development and Validation of Chromatographic Techniques for Separation and Quantification (e.g., HPLC-UV, LC-MS)
The separation and quantification of "Hypoxanthine, 9-(m-tolyl)-" and similar purine (B94841) derivatives are predominantly achieved using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS). The development of these methods focuses on achieving high resolution, sensitivity, and specificity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of purine derivatives due to the strong UV absorbance of the purine ring system. scitepress.org Method development for "Hypoxanthine, 9-(m-tolyl)-" would involve optimizing several key parameters to ensure a robust and reliable assay. Reversed-phase HPLC (RP-HPLC) is a common approach for separating purine bases. scitepress.org
Validation of an HPLC-UV method is critical to ensure its accuracy and reliability. This process typically includes assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For the analysis of adenine (B156593) and hypoxanthine (B114508), a validated HPLC-UV method demonstrated good linearity over a concentration range of 50–800 µg/g. scitepress.org The detection and quantification limits for hypoxanthine were found to be 0.69 µg/mL and 2.30 µg/mL, respectively. scitepress.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
For enhanced sensitivity and selectivity, particularly in complex matrices, liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the method of choice. These techniques are invaluable for quantifying low levels of purine metabolites. chromatographyonline.com The development of an LC-MS/MS method allows for the simultaneous and sensitive detection of a wide range of purine and pyrimidine biomarkers in urine following a simple sample preparation. plos.org
A UHPLC-MS/MS method has been developed for the comprehensive quantification of 17 purine metabolites in rat plasma, demonstrating excellent linear relationships and recoveries. chromatographyonline.com Such methods are crucial for studying the in vivo behavior of "Hypoxanthine, 9-(m-tolyl)-".
Interactive Table: Typical Chromatographic Conditions for the Analysis of Purine Derivatives
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 reversed-phase (e.g., 5 µm, 25 x 0.46 cm) ibna.ro | C18 or HILIC |
| Mobile Phase | Isocratic or gradient elution with phosphate buffer and/or organic modifiers (e.g., methanol, acetonitrile) nih.gov | Gradient elution with aqueous mobile phase (e.g., water with formic acid or ammonium formate) and organic mobile phase (e.g., acetonitrile) |
| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 0.6 mL/min |
| Detection | UV detector at a specific wavelength (e.g., 254 nm) | Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometry) |
| Injection Volume | 10 - 50 µL | 1 - 10 µL |
| Run Time | 10 - 30 minutes | 5 - 15 minutes |
Spectroscopic Approaches for Structural Elucidation of Novel Derivatives and Metabolites
The identification and structural confirmation of novel derivatives and metabolites of "Hypoxanthine, 9-(m-tolyl)-" rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structure determination of organic molecules. researchgate.net For novel purine derivatives, 1H and 13C NMR are fundamental for elucidating the molecular structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed information about the connectivity of atoms within the molecule. These methods are essential for confirming the position of the m-tolyl group on the hypoxanthine scaffold and for characterizing any modifications to the purine ring or the tolyl substituent that may occur during metabolism. The use of NMR has been pivotal in studying the structural features of various purine derivatives. nih.gov
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is employed to obtain structural information through the fragmentation of the parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to identify metabolites by comparing their fragmentation patterns to that of the parent compound. This technique is particularly useful for identifying metabolites in complex biological samples.
Bioanalytical Method Development for Quantitative Analysis in Biological Matrices
The quantitative analysis of "Hypoxanthine, 9-(m-tolyl)-" in biological matrices such as plasma, urine, and tissue homogenates is essential for pharmacokinetic and metabolic studies. The development and validation of robust bioanalytical methods are critical for obtaining reliable data.
The process of developing a bioanalytical method involves several key stages, including sample preparation, chromatographic separation, and detection. Sample preparation is a crucial step to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
LC-MS/MS is the preferred platform for bioanalytical assays due to its high sensitivity, selectivity, and speed. nih.gov Method validation is performed according to regulatory guidelines to ensure the method is reliable and reproducible. Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples.
Recovery: The efficiency of the extraction procedure.
Matrix Effect: The influence of matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
A sensitive and specific method for the simultaneous determination of 20 purines and their degradation products in the blood plasma of dairy cows has been developed and validated using LC-MS/MS. nih.gov This method demonstrated good repeatability and intermediate precision with CV% ≤25% and excellent recoveries ranging from 91-107%. nih.gov
Interactive Table: Key Parameters for Bioanalytical Method Validation
| Validation Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The degree of closeness of determined value to the nominal or known true value. | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% for LLOQ). |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; precision within 20% and accuracy within ±20%. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Emerging Research Directions and Future Perspectives
Exploration of Novel Biological Targets for Hypoxanthine (B114508), 9-(m-tolyl)- and its Analogues
The structural similarity of Hypoxanthine, 9-(m-tolyl)- to endogenous purines suggests a wide range of potential biological targets. Purine (B94841) analogues are known to interact with numerous enzymes and receptors, acting as inhibitors, agonists, or antagonists. mdpi.com The exploration of these interactions is a critical first step in elucidating the therapeutic potential of this specific compound.
Key potential targets for purine derivatives include enzymes involved in purine metabolism, such as xanthine (B1682287) oxidase (XO). nih.gov XO catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid; its inhibition is a key strategy for treating hyperuricemia and gout. rsc.orgnih.gov Computational studies have been used to investigate the inhibition mechanism of XO by other purine analogues like oxipurinol. nih.govresearchgate.netresearchgate.net Another significant class of targets are purinergic receptors (P1 and P2), which are involved in a multitude of physiological processes, making them attractive targets for conditions like cancer, inflammation, and pain. nih.govuts.edu.au
Furthermore, enzymes such as cyclin-dependent kinases (CDKs), crucial for cell cycle regulation, and phosphodiesterases (PDEs), which are involved in signal transduction, are well-established targets for purine-based compounds in cancer and inflammatory diseases, respectively. nih.govmdpi.com The diverse pharmacological activities of purine-based compounds underscore the potential for discovering novel therapeutic applications for Hypoxanthine, 9-(m-tolyl)- and its derivatives. researchgate.net
Table 1: Potential Biological Targets for Hypoxanthine, 9-(m-tolyl)- Analogues
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Enzymes | Xanthine Oxidase, Cyclin-Dependent Kinases (CDKs), Phosphodiesterases (PDEs), DNA Polymerases | Gout, Cancer, Inflammatory Diseases, Viral Infections |
| Receptors | Adenosine (B11128) Receptors (A1, A2A), P2Y Receptors | Neurological Disorders, Cardiovascular Diseases, Inflammation |
| Transporters | ABC Transporter ABCG2 | Gout, Drug Resistance |
| Non-canonical DNA/RNA Structures | G-quadruplexes | Cancer, Viral Infections |
Rational Design of Hybrid Molecules Incorporating the 9-(m-tolyl)-Hypoxanthine Scaffold
The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful strategy in drug discovery. nih.govrsc.org This approach aims to create novel chemical entities with improved affinity, selectivity, and efficacy, or to overcome drug resistance. The 9-(m-tolyl)-hypoxanthine scaffold is an attractive candidate for the rational design of such hybrid molecules. nih.gov
By combining the hypoxanthine core with other biologically active moieties, it may be possible to develop multi-target drugs. For instance, hybridizing the 9-(m-tolyl)-hypoxanthine structure with fragments known to interact with specific cancer targets could yield potent and selective anticancer agents. nih.gov The versatility of the purine scaffold allows for chemical modifications at various positions, enabling the fine-tuning of the pharmacological profile of the resulting hybrid compounds. mdpi.com This strategy has been successfully employed for other heterocyclic systems, leading to the development of novel compounds with promising biological activities. rsc.orgmdpi.com
Integration of Artificial Intelligence and Machine Learning in Purine Derivative Discovery
For purine derivatives like Hypoxanthine, 9-(m-tolyl)-, AI and ML can be applied in several ways:
Virtual Screening: AI algorithms can screen large virtual libraries of compounds to identify analogues of Hypoxanthine, 9-(m-tolyl)- that are likely to bind to a specific biological target. nih.govbjmu.edu.cn
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML to predict the biological activity of new derivatives based on their chemical structure. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on the 9-(m-tolyl)-hypoxanthine scaffold, optimized for specific properties like high potency and low toxicity. mbios.org
Predicting ADMET Properties: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel purine derivatives, helping to prioritize candidates for synthesis and testing. nih.gov
By leveraging these computational approaches, researchers can accelerate the exploration of the chemical space around the 9-(m-tolyl)-hypoxanthine core and more efficiently identify promising drug candidates. nih.gov
Development of Advanced Pre-clinical Models for Comprehensive Evaluation
Before any potential drug candidate can be considered for human trials, its efficacy and safety must be rigorously evaluated in pre-clinical models. nih.gov The development and use of advanced and relevant pre-clinical models are crucial for the comprehensive evaluation of Hypoxanthine, 9-(m-tolyl)- and its analogues.
In Vitro Models: Initial evaluation typically involves cell-based assays to determine the compound's activity against its intended target and its cytotoxicity in various cell lines. plos.org For example, if targeting xanthine oxidase, in vitro enzyme inhibition assays are essential. rsc.org
In Vivo Animal Models: Rodent models are commonly used in pre-clinical research due to their physiological similarities to humans and the availability of established disease models. mdpi.com For a compound like Hypoxanthine, 9-(m-tolyl)-, relevant animal models could include:
Hyperuricemia Models: To test for xanthine oxidase inhibitory activity, models of hyperuricemia induced by potassium oxonate and a high-purine diet can be used. clinexprheumatol.orgresearchgate.netnih.gov
Cancer Models: If anticancer activity is hypothesized, xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard.
Inflammatory Models: To assess anti-inflammatory potential, models of autoimmune diseases like experimental autoimmune encephalomyelitis (a model for multiple sclerosis) or collagen-induced arthritis can be employed. mdpi.com
The selection of appropriate and well-validated pre-clinical models is paramount for obtaining reliable data that can support the transition of a promising compound from the laboratory to the clinic. nih.gov
Table 2: Pre-clinical Models for Evaluating Purine Derivatives
| Model Type | Specific Model | Purpose of Evaluation |
|---|---|---|
| In Vitro | Enzyme Inhibition Assays | Determine inhibitory constant (Ki) against targets like Xanthine Oxidase. |
| Cell Viability Assays (e.g., MTT, WST-1) | Assess cytotoxicity against cancer and non-cancer cell lines. plos.org | |
| Cytokine Secretion Assays | Evaluate anti-inflammatory activity. plos.org | |
| In Vivo | Potassium Oxonate-Induced Hyperuricemia (Rodent) | Assess uric acid-lowering effects. nih.gov |
| Yeast Extract and High-Purine Diet Models (Rodent) | Mimic diet-induced hyperuricemia. clinexprheumatol.orgresearchgate.net | |
| Human Tumor Xenograft Models (Mouse) | Evaluate in vivo anticancer efficacy. | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Model for multiple sclerosis to test immunomodulatory effects. mdpi.com |
Q & A
Q. How is 9-(m-tolyl)hypoxanthine synthesized and structurally characterized in experimental settings?
The synthesis of 9-(m-tolyl)hypoxanthine derivatives often involves regioselective glycosylation or condensation reactions. For example, enzymatic transglycosylation using nucleoside phosphorylases can yield regioselectively modified hypoxanthine nucleosides, with N-9 isomers typically favored due to thermodynamic stability . Structural characterization relies on X-ray crystallography to confirm regiochemistry and intermolecular interactions, as demonstrated in studies resolving crystal structures of related hypoxanthine derivatives . High-performance liquid chromatography (HPLC) is critical for monitoring reaction progress and isolating kinetic vs. thermodynamic products .
Q. What analytical methods are validated for quantifying hypoxanthine in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting hypoxanthine in biological fluids (e.g., plasma, cerebrospinal fluid). Key parameters include:
- Ionization mode : Electrospray ionization (ESI) in positive/negative polarity.
- Quantification limits : As low as 0.1 ng/mL using multiple reaction monitoring (MRM) transitions (e.g., m/z 137 → 119 for hypoxanthine) . Software tools like MetaboKit improve peak annotation accuracy by integrating MS/MS spectral matching and retention time alignment, reducing false identifications in untargeted metabolomics workflows .
Q. How does hypoxanthine participate in purine salvage pathways, and what enzymes regulate its metabolism?
Hypoxanthine is recycled via hypoxanthine phosphoribosyltransferase (HPRT), which catalyzes the conversion of hypoxanthine to inosine monophosphate (IMP) using phosphoribosyl pyrophosphate (PRPP). HPRT deficiency disrupts purine salvage, leading to Lesch-Nyhan syndrome. Experimental validation includes:
- Enzyme assays : Measuring IMP formation via UV spectrophotometry (λ = 254 nm).
- Gene knockout models : HPRT-null cells cultured in HAT medium (hypoxanthine, aminopterin, thymidine) fail to proliferate, confirming functional roles .
Advanced Research Questions
Q. What mechanistic contradictions exist in hypoxanthine's role in central nervous system (CNS) injury models?
Hypoxanthine exhibits dual effects depending on the injury model:
- Neurotoxicity : Intrastriatal injection in rats increases free radicals and acetylcholinesterase activity, impairing memory formation .
- Neuroprotection : In hypoxic-ischemic rabbit models, hypoxanthine infusion reduces cerebral injury by 40% and improves evoked potentials . Resolution : Dose-dependent effects and species-specific redox buffering capacity may explain discrepancies. Rat models show higher susceptibility to oxidative stress due to lower endogenous antioxidant levels.
Q. How can hypoxanthine serve as a biomarker for brain edema in ischemic stroke, and what statistical validation is required?
In clinical studies, baseline hypoxanthine levels ≥2.5 µM predict midline shift (OR = 3.35, p = 0.013) and poor 90-day outcomes (modified Rankin Scale) post-stroke . Mediation analysis attributes 32% of glibenclamide’s therapeutic effect to hypoxanthine reduction. Validation requires:
Q. What challenges arise in correlating postmortem hypoxanthine levels with time-of-death estimation in forensic studies?
Hypoxanthine accumulates in vitreous humor postmortem but faces variability due to:
- Environmental factors : Temperature-dependent degradation (e.g., 0.5 µM/hour at 22°C vs. 0.2 µM/hour at 4°C) .
- Sample integrity : Hemolysis or bacterial contamination artificially elevates levels. Methodological solutions : Normalize hypoxanthine to uric acid ratios and use multivariate regression models incorporating potassium and chloride levels .
Q. How do computational models address regioselectivity challenges in hypoxanthine nucleoside synthesis?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states favoring N-9 glycosylation over N-7 due to:
- Electronic effects : C-6 carbonyl in hypoxanthine stabilizes N-9 attack via resonance.
- Steric hindrance : 2'-Fluoro substituents in arabinofuranosyl donors disfavor alternative regiochemistry . Experimental validation uses nuclear Overhauser effect (NOE) NMR to confirm glycosidic bond orientation .
Data Contradiction Analysis
Q. Why do hypoxanthine levels show inconsistent correlations with ischemic disease severity across clinical studies?
In acute myocardial infarction, hypoxanthine increases 3-fold in plasma but lacks specificity due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
